molecular formula C13H9BrO4S B5772099 5-Bromo-8-[(carboxymethyl)sulfanyl]naphthalene-1-carboxylic acid

5-Bromo-8-[(carboxymethyl)sulfanyl]naphthalene-1-carboxylic acid

Cat. No.: B5772099
M. Wt: 341.18 g/mol
InChI Key: KAUANGMCOFRZNB-UHFFFAOYSA-N
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Description

5-Bromo-8-[(carboxymethyl)sulfanyl]naphthalene-1-carboxylic acid: is an organic compound with the molecular formula C13H9BrO4S . It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 5th position and a carboxymethylsulfanyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-[(carboxymethyl)sulfanyl]naphthalene-1-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Palladium, copper complexes.

    Solvents: Dichloromethane, acetonitrile

Major Products:

Mechanism of Action

The mechanism by which 5-Bromo-8-[(carboxymethyl)sulfanyl]naphthalene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The carboxymethylsulfanyl group can participate in nucleophilic attacks, while the bromine atom can undergo electrophilic substitution reactions. These interactions can modulate enzyme activities and influence biochemical pathways .

Comparison with Similar Compounds

  • 5-Bromo-1-naphthoic acid
  • 8-[(Carboxymethyl)sulfanyl]naphthalene-1-carboxylic acid
  • 5-Bromo-8-methoxynaphthalene-1-carboxylic acid

Uniqueness: 5-Bromo-8-[(carboxymethyl)sulfanyl]naphthalene-1-carboxylic acid is unique due to the presence of both a bromine atom and a carboxymethylsulfanyl group on the naphthalene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in scientific research .

Properties

IUPAC Name

5-bromo-8-(carboxymethylsulfanyl)naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO4S/c14-9-4-5-10(19-6-11(15)16)12-7(9)2-1-3-8(12)13(17)18/h1-5H,6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUANGMCOFRZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)SCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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